
1-(6-aminopyridin-3-yl)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-aminopyridin-3-yl)-2-bromoethanone is an organic compound with a molecular formula of C7H7BrN2O. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group at the 6th position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
The synthesis of 1-(6-aminopyridin-3-yl)-2-bromoethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(6-Amino-3-pyridinyl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-(6-aminopyridin-3-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-(6-aminopyridin-3-yl)-2-bromoethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-aminopyridin-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
1-(6-aminopyridin-3-yl)-2-bromoethanone can be compared with similar compounds such as:
6-Aminopyridin-3-ylboronic acid: This compound has a boronic acid group instead of a bromine atom, leading to different reactivity and applications.
Palbociclib: A cyclin-dependent kinase inhibitor with a similar pyridine ring structure, used in cancer treatment.
Torin2: An mTOR inhibitor with a pyridine ring, used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a bromine atom, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
765266-65-7 |
|---|---|
Fórmula molecular |
C7H7BrN2O |
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
1-(6-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2,(H2,9,10) |
Clave InChI |
TWHPDFCGUVMQRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)CBr)N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
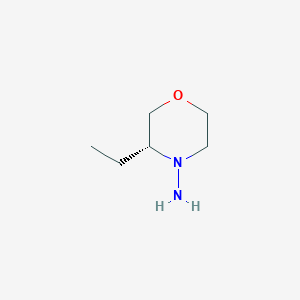

![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)

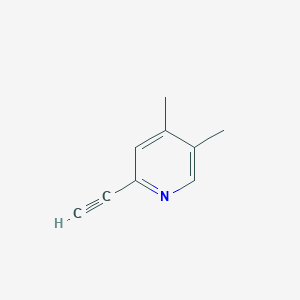
![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)

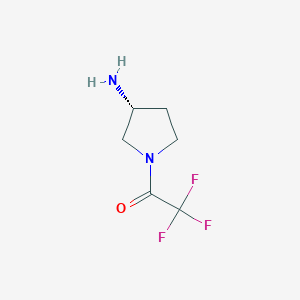
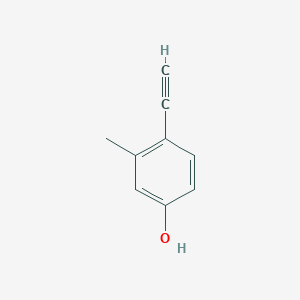
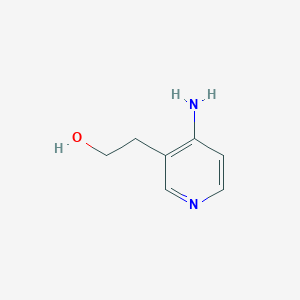
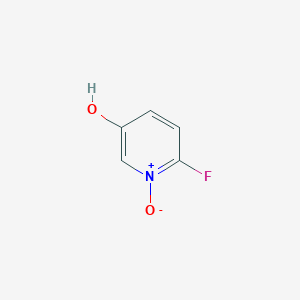
![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)
